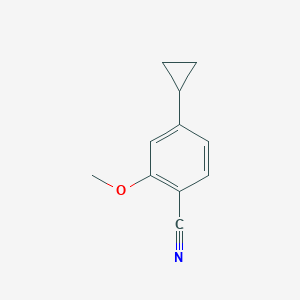
4-Cyclopropyl-2-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO It is characterized by a cyclopropyl group attached to the benzene ring, along with a methoxy group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxybenzonitrile typically involves the reaction of 4-cyclopropylbenzaldehyde with methoxyamine hydrochloride, followed by dehydration to form the nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 4-Cyclopropyl-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Cyclopropyl-2-methoxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 4-Cyclopropyl-2-methoxybenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxy groups can affect the compound’s binding affinity and specificity for its targets.
類似化合物との比較
4-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbenzonitrile: Lacks the methoxy group, which may affect its reactivity and solubility.
2-Methoxybenzonitrile: The methoxy group is positioned differently, influencing its electronic properties.
Uniqueness: 4-Cyclopropyl-2-methoxybenzonitrile is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its chemical reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
4-cyclopropyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-9(8-2-3-8)4-5-10(11)7-12/h4-6,8H,2-3H2,1H3 |
InChIキー |
CNHNWIVMUHEBGI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


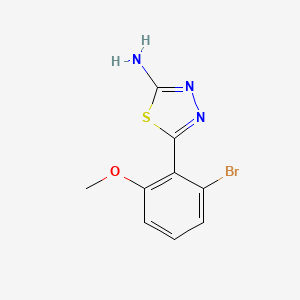
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

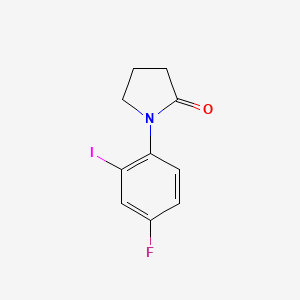

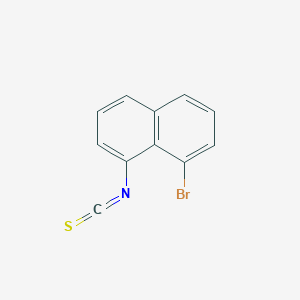

![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)

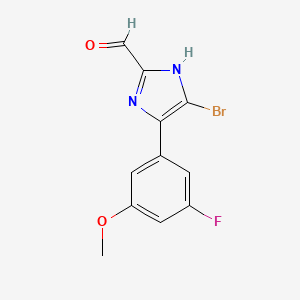
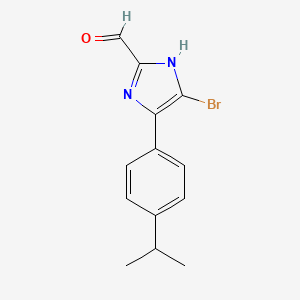
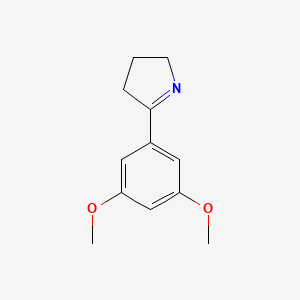
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
